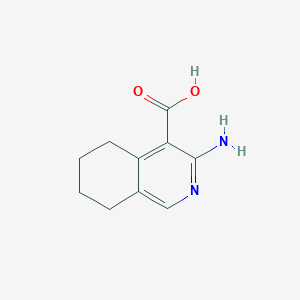
3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.21 g/mol
- CAS Number : 130688-31-2
The compound features a tetrahydroisoquinoline structure that contributes to its biological activity through interactions with various biological targets.
1. Neuropharmacological Effects
Research has indicated that derivatives of tetrahydroisoquinoline compounds can influence dopaminergic systems. Specifically, THIQ has been studied for its potential effects on locomotor activity in animal models. A study found that certain tetrahydroisoquinoline derivatives increased locomotor activity in mice following peripheral administration, suggesting a role in modulating neurotransmitter levels in the brain .
2. Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of THIQ derivatives. A series of novel isoquinoline dipeptides synthesized from THIQ demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than standard antibiotics like ampicillin, indicating their potential as effective antimicrobial agents .
| Compound | MIC against E. coli (µM) | MIC against P. aeruginosa (µM) |
|---|---|---|
| 7g | 66 | 83 |
| 7e | 166 | 83 |
| Ampicillin | 332 | 332 |
3. Therapeutic Applications
The therapeutic applications of THIQ extend to neurodegenerative diseases. Research has suggested that THIQ derivatives may be beneficial in treating conditions such as Parkinson's disease due to their interaction with dopaminergic pathways . The compound's ability to modulate neurotransmitter levels positions it as a candidate for further investigation in neuropharmacology.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of THIQ and its derivatives typically involves multi-step organic reactions aimed at modifying the isoquinoline core to enhance biological activity. For instance, various substituents at the nitrogen and carboxylic acid positions have been explored to optimize pharmacological properties. SAR studies indicate that specific modifications can significantly impact the compound's efficacy and selectivity for biological targets .
Case Studies
Several case studies have documented the biological activities of THIQ derivatives:
- Case Study 1 : A study reported the synthesis of a series of tetrahydroisoquinoline analogs that exhibited enhanced locomotor activity in mice, correlating with increased levels of endogenous amines in the brain .
- Case Study 2 : Another investigation focused on the antibacterial effects of THIQ dipeptide conjugates, demonstrating superior activity against multi-drug resistant bacterial strains compared to traditional antibiotics .
特性
IUPAC Name |
3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-9-8(10(13)14)7-4-2-1-3-6(7)5-12-9/h5H,1-4H2,(H2,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRCUHMQWPZOEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=NC=C2C1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156678 |
Source


|
| Record name | 4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130688-31-2 |
Source


|
| Record name | 4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130688312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














